1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridyl group, and a chlorophenoxy methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The subsequent steps include the introduction of the chlorophenoxy methyl group and the pyridyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and aryl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have antifungal and antibacterial properties, which could be useful in developing new therapeutic agents.
Industry: It can be used in the formulation of agrochemicals, such as fungicides and herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. By binding to the active site of the enzyme, the compound can disrupt the normal function of the enzyme, leading to a decrease in cellular energy production and ultimately causing cell death.
Comparison with Similar Compounds
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared to other pyrazole carboxamides, such as:
Boscalid: A fungicide that also targets succinate dehydrogenase but has a different chemical structure.
Fluopyram: Another fungicide with a similar mode of action but distinct structural features.
Pyrazole-4-carboxamide derivatives: These compounds share the pyrazole core but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN4O2 |
---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-1-3-14(4-2-12)23-11-21-10-7-15(20-21)16(22)19-13-5-8-18-9-6-13/h1-10H,11H2,(H,18,19,22) |
InChI Key |
VIHVGCDTFHDIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.